molecular formula C30H47N5O11 B14042366 Methyltetrazine-amino-PEG8-CH2CH2COOH

Methyltetrazine-amino-PEG8-CH2CH2COOH

Katalognummer: B14042366
Molekulargewicht: 653.7 g/mol
InChI-Schlüssel: XAWYQOMAFPUWOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyltetrazine-amino-PEG8-CH2CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker. It contains a methyltetrazine group and a carboxylic acid group, making it highly reactive and suitable for bioorthogonal chemistry applications. This compound is particularly useful in bioconjugation, drug delivery systems, and imaging probes due to its water solubility and biocompatibility .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyltetrazine-amino-PEG8-CH2CH2COOH involves the incorporation of a methyltetrazine moiety into a PEG chain. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the carboxylic acid can be reacted with amino groups in the presence of activators. The reaction conditions typically involve mild temperatures and aqueous environments to maintain the stability of the PEG linker .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is stored at low temperatures to maintain its stability and reactivity.

Wirkmechanismus

The mechanism of action of Methyltetrazine-amino-PEG8-CH2CH2COOH involves its reactivity with specific molecular targets. The methyltetrazine group undergoes an inverse electron demand Diels-Alder reaction with trans-cyclooctene, forming a stable covalent bond. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for live-cell imaging and other biological applications .

Vergleich Mit ähnlichen Verbindungen

Methyltetrazine-amino-PEG8-CH2CH2COOH is unique due to its combination of a methyltetrazine group and a PEG linker. Similar compounds include:

These compounds share similar reactivity but differ in their functional groups, which determine their specific applications and reactivity profiles.

Eigenschaften

Molekularformel

C30H47N5O11

Molekulargewicht

653.7 g/mol

IUPAC-Name

3-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C30H47N5O11/c1-25-32-34-30(35-33-25)27-4-2-26(3-5-27)24-31-28(36)6-8-39-10-12-41-14-16-43-18-20-45-22-23-46-21-19-44-17-15-42-13-11-40-9-7-29(37)38/h2-5H,6-24H2,1H3,(H,31,36)(H,37,38)

InChI-Schlüssel

XAWYQOMAFPUWOH-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.